molecular formula C21H17ClN4O B11535112 2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311334-36-8

2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11535112
CAS No.: 311334-36-8
M. Wt: 376.8 g/mol
InChI Key: INMHXFUBNIPSFA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, a pyridinyl group, and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as acetic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Green chemistry approaches: Using environmentally friendly solvents and catalysts

    Automation: To control reaction parameters precisely and reduce human error

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives

    Reduction: Reduction of the carbonitrile group to an amine

    Substitution: Halogen substitution reactions on the chlorophenyl group

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst

    Substitution: Using nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)

Major Products

    Oxidation: Quinoline derivatives with various functional groups

    Reduction: Amino derivatives of the original compound

    Substitution: Derivatives with different substituents on the phenyl ring

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways

    Receptors: Modulation of receptor activity to alter cellular responses

    Pathways: Interference with signaling pathways that regulate cell growth and survival

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-bromophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-methylphenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

311334-36-8

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H17ClN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2

InChI Key

INMHXFUBNIPSFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1

Origin of Product

United States

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